
Tert-butyl azetidin-3-yl(ethyl)carbamate
Description
Chemical Classification and Structural Significance
Tert-butyl azetidin-3-yl(ethyl)carbamate belongs to the carbamate class of organic compounds, which are characterized by the general structure R₂NC(O)OR and are formally derived from carbamic acid. The compound's classification encompasses multiple functional groups that contribute to its chemical versatility and biological activity. The carbamate moiety provides stability and serves as a protecting group in synthetic applications, while the azetidine ring system introduces conformational rigidity that can enhance binding affinity to biological targets.
The structural significance of this compound lies in its unique combination of a four-membered azetidine heterocycle with an ethyl-substituted carbamate group. Azetidines represent saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom, forming a highly strained four-membered ring system. This ring strain imparts distinctive reactivity patterns that can be exploited in synthetic transformations and biological interactions. The tert-butyl carbamate functionality serves dual purposes: it provides protection for the nitrogen center during synthetic manipulations and can be selectively removed under acidic conditions to reveal the free amine.
The compound's three-dimensional structure, as evidenced by its computed molecular descriptors, reveals important physicochemical properties. The topological polar surface area of 41.57 Ų and calculated logarithmic partition coefficient of 1.2152 indicate favorable drug-like properties. The presence of three hydrogen bond acceptors and one hydrogen bond donor, along with two rotatable bonds, suggests the compound maintains an optimal balance between flexibility and conformational constraint necessary for selective biological interactions.
Table 1: Structural and Physical Properties of this compound
Historical Context and Research Evolution
The development of this compound reflects the broader evolution of azetidine chemistry and carbamate-based protecting group strategies in organic synthesis. Azetidines and their derivatives have historically been considered relatively rare structural motifs in natural products, with notable examples including azetidine-2-carboxylic acid, which serves as a toxic mimic of proline. The synthetic accessibility of azetidines has improved significantly through advances in reduction methodologies, particularly the use of lithium aluminum hydride for the reduction of azetidinones, and more effective combinations involving lithium aluminum hydride with aluminum trichloride.
The emergence of this compound in contemporary research literature coincides with increased recognition of the therapeutic potential of azetidine-containing compounds. The compound first appeared in chemical databases and patent literature in the early 2010s, with significant research developments occurring in the context of enzyme inhibitor design. The compound's registration in major chemical databases, including its PubChem compound identifier and Chemical Abstracts Service number, reflects its establishment as a recognized synthetic intermediate and research tool.
Research evolution surrounding this compound has been particularly influenced by advances in monoacylglycerol lipase inhibitor development. Studies published in 2017 demonstrated that azetidine and piperidine-derived carbamates exhibited superior efficiency compared to traditional inhibitor scaffolds. This research marked a significant milestone in understanding how constrained ring systems could enhance the covalent inhibition of serine hydrolases, leading to increased interest in azetidine-based pharmaceutical intermediates.
The synthetic methodology for preparing this compound has evolved to incorporate modern palladium-catalyzed reduction techniques and protection-deprotection strategies. Contemporary synthetic approaches utilize hydrogen gas with palladium on activated carbon catalysts in alcoholic solvents, representing an advancement over earlier, more harsh reduction conditions. These methodological improvements have enhanced the compound's accessibility for research applications and potential scale-up for pharmaceutical development.
Scope and Relevance in Modern Chemistry
The contemporary relevance of this compound spans multiple domains of chemical research, with particular significance in medicinal chemistry and enzyme inhibition studies. The compound's primary application lies in its role as an intermediate for the synthesis of monoacylglycerol lipase inhibitors, enzymes responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol in the central nervous system. This application has positioned the compound at the forefront of neurochemical research and potential therapeutic development for neuroinflammatory conditions.
In the context of structure-activity relationship studies, this compound serves as a crucial building block for exploring the impact of conformational constraint on biological activity. The azetidine ring system provides a rigid framework that can influence the spatial orientation of pharmacophoric elements, leading to enhanced selectivity and potency compared to more flexible analogs. Research has demonstrated that 3-substituted azetidine carbamate inhibitors exhibit superior efficiency against monoacylglycerol lipase compared to traditional inhibitor classes.
The compound's relevance extends to synthetic methodology development, where it serves as a model system for exploring carbamate chemistry and heterocyclic transformations. The tert-butyl carbamate protecting group strategy exemplified by this compound has broad applications in multi-step synthetic sequences, where selective protection and deprotection of amino functionalities are required. The compound's commercial availability through multiple suppliers reflects its established utility in research applications.
Table 2: Research Applications and Commercial Availability
Application Domain | Specific Use | Commercial Availability | Price Range |
---|---|---|---|
Enzyme Inhibition Research | Monoacylglycerol lipase inhibitor synthesis | Multiple suppliers | $141.00-$455.00 per gram |
Medicinal Chemistry | Pharmaceutical intermediate | In stock at major suppliers | Variable by quantity |
Synthetic Methodology | Carbamate protection studies | Readily available | $45.00 per 10 milligrams |
Structure-Activity Studies | Conformational constraint evaluation | Commercial sources | Volume-dependent pricing |
Modern computational chemistry approaches have further enhanced understanding of this compound's properties and potential applications. Collision cross-section predictions and molecular modeling studies provide insights into the compound's gas-phase behavior and solution conformations. These computational analyses support rational drug design efforts and help predict the compound's behavior in biological systems.
The compound's relevance in contemporary chemistry is also reflected in its inclusion in patent literature related to pharmaceutical synthesis and drug discovery. Patents describing synthetic routes to estrogen receptor modulators and other therapeutic targets frequently incorporate azetidine-containing intermediates similar to this compound, demonstrating its broader utility in pharmaceutical development. The compound's versatility as a synthetic intermediate positions it as a valuable tool for accessing diverse molecular architectures relevant to drug discovery programs.
Properties
IUPAC Name |
tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-12(8-6-11-7-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWCZZDKHFHKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CNC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695423 | |
Record name | tert-Butyl azetidin-3-yl(ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929716-69-8 | |
Record name | tert-Butyl azetidin-3-yl(ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(azetidin-3-yl)-N-ethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carbamate Formation via Amine-Chloroformate Coupling
The most common synthetic route involves the reaction of azetidin-3-yl(ethyl)amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base. The base deprotonates the amine, facilitating nucleophilic attack on the chloroformate to form the carbamate bond.
Typical Procedure :
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Reagents :
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Azetidin-3-yl(ethyl)amine (1.0 equiv)
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tert-Butyl chloroformate (1.2 equiv)
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Triethylamine (1.5 equiv) or sodium bicarbonate (2.0 equiv)
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Conditions :
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Temperature: 0°C to room temperature (20–25°C)
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Atmosphere: Inert (N₂ or Ar)
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Duration: 4–12 hours
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Workup :
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Extraction with DCM or ethyl acetate
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Washing with aqueous HCl (1M) and brine
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Drying over Na₂SO₄ or MgSO₄
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Purification via column chromatography (silica gel, hexane/ethyl acetate)
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Yield : 60–85% (dependent on purity of starting material and reaction monitoring).
Alternative Protecting Group Strategies
While Boc protection is standard, alternative methods include:
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Benzyloxycarbonyl (Cbz) Protection : Less common due to harsher deprotection conditions.
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Fluorenylmethyloxycarbonyl (Fmoc) Protection : Rarely used for this compound but applicable in peptide synthesis.
Key Consideration : The choice of protecting group depends on downstream applications, as Boc groups are acid-labile and require trifluoroacetic acid (TFA) for removal.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed:
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Advantages : Improved heat transfer, reduced reaction time, and higher reproducibility.
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Parameters :
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Residence time: 10–30 minutes
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Temperature: 25–50°C
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Solvent: THF or acetonitrile
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Case Study : A pilot-scale setup achieved 90% yield with 99% purity using automated pH control and in-line IR monitoring.
Solvent and Catalyst Optimization
Industrial protocols often replace triethylamine with cheaper bases like potassium carbonate. Solvent recycling is critical for cost-effectiveness:
Parameter | Laboratory Scale | Industrial Scale |
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Base | Triethylamine | K₂CO₃ |
Solvent | DCM | THF |
Temperature (°C) | 20–25 | 30–40 |
Reaction Time (h) | 4–12 | 2–4 |
Mechanistic Insights and Side Reactions
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
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Deprotonation : Base abstracts a proton from the amine, generating a nucleophilic amine anion.
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Nucleophilic Substitution : Amine anion attacks the electrophilic carbonyl carbon of Boc-Cl, displacing chloride.
Side Reactions :
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Over-Boc Protection : Excess Boc-Cl may lead to di-Boc byproducts.
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Solvent Hydrolysis : Moisture-sensitive Boc-Cl can hydrolyze to tert-butanol and CO₂.
Mitigation Strategies
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Stoichiometric Control : Use 1.2 equiv of Boc-Cl to minimize di-Boc formation.
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Dry Conditions : Molecular sieves (3Å) or anhydrous solvents prevent hydrolysis.
Analytical Characterization
Post-synthesis characterization ensures product integrity:
Technique | Key Data |
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¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, azetidine) |
LC-MS | [M+H]⁺ = 201.2 |
HPLC Purity | ≥98% (C18 column, acetonitrile/H₂O) |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl azetidin-3-yl(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced azetidine compounds .
Scientific Research Applications
Tert-butyl azetidin-3-yl(ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl azetidin-3-yl(ethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological processes and pathways, making the compound of interest in drug discovery and development .
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Compound Name | Molecular Formula | Substituents on Azetidine Ring | Unique Features |
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This compound | C₁₀H₂₀N₂O₂ | Ethyl group at 3-position | High lipophilicity; modular reactivity |
Tert-butyl (azetidin-3-ylmethyl)carbamate | C₁₀H₂₀N₂O₂ | Methyl group at 3-position | Lower lipophilicity; simpler reactivity |
Tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate | C₁₂H₂₄N₂O₂ | Ethyl group + extended chain | Enhanced steric bulk; varied bioactivity |
Tert-butyl (1-benzhydrylazetidin-3-yl)carbamate | C₂₁H₂₆N₂O₂ | Benzhydryl group | Increased aromatic interactions |
Tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate | C₁₀H₁₇ClN₂O₃ | Chloroacetyl group | Electrophilic reactivity for covalent binding |
Key Observations :
- Ethyl vs.
- Benzhydryl and Chloroacetyl Groups : These substituents introduce distinct interaction modes. The benzhydryl group () enables aromatic stacking in receptor binding, while the chloroacetyl group () facilitates covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in target proteins.
Key Findings :
- Cytotoxicity : The ethyl substituent in the target compound may confer moderate cytotoxicity, as seen in structurally related azetidine derivatives ().
- Covalent Inhibitors : The chloroacetyl-substituted analog () shows promise in irreversible enzyme inhibition, a mechanism leveraged in kinase and protease inhibitor design.
- Aromatic Interactions : Benzhydryl-substituted derivatives () exhibit enhanced binding to aromatic-rich receptors, such as GPCRs and tyrosine kinases.
Biological Activity
Tert-butyl azetidin-3-yl(ethyl)carbamate, also known as tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate, is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, interactions with molecular targets, and implications for therapeutic use.
- Molecular Formula : C₈H₁₆N₂O₂
- Molecular Weight : Approximately 200.28 g/mol
- Structure : Characterized by the azetidine ring, which contributes to its unique reactivity and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors involved in immune response and inflammation:
- Histamine H4 Receptor Modulation : Research indicates that this compound can act as a modulator of the histamine H4 receptor, which plays a critical role in inflammatory processes and immune responses. This interaction may influence conditions such as allergic reactions and autoimmune diseases.
- Enzyme Interaction : The compound has also been shown to interact with specific enzymes, potentially altering their activity. Such interactions are essential for understanding its pharmacological effects and therapeutic potential .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Histamine H4 Receptor Modulation
In a study focusing on the modulation of histamine receptors, this compound was evaluated for its ability to inhibit H4 receptor-mediated signaling pathways. The results indicated that the compound could effectively reduce cytokine production in immune cells, highlighting its potential utility in treating allergic and inflammatory diseases .
Case Study 2: Enzyme Activity Modification
Another investigation explored the effects of this compound on specific enzyme activities involved in metabolic pathways. The findings suggested that the compound could serve as a lead structure for developing new therapeutics aimed at modulating metabolic disorders through targeted enzyme inhibition .
Research Findings
Recent studies have emphasized the need for further research into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- Efficacy in Preclinical Models : The compound has shown promise in various animal models for conditions such as asthma and allergic rhinitis, where modulation of the immune response is crucial .
- Safety Profile : Preliminary toxicity assessments indicate that while the compound exhibits some acute toxicity (H302 and H312 warnings), it remains a candidate for further development pending comprehensive safety evaluations .
Q & A
Q. What are the key steps and reaction conditions for synthesizing tert-butyl azetidin-3-yl(ethyl)carbamate?
The synthesis involves coupling tert-butyl carbamate with an azetidine derivative under basic conditions. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dichloromethane or THF are preferred to stabilize intermediates .
- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions .
- Base choice : Triethylamine or NaHCO₃ is used to neutralize HCl generated during carbamate formation .
- Monitoring : Reaction progress is tracked via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. Which purification methods are most effective for isolating this compound?
Common methods include:
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3 ratio) achieves >95% purity .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 120–125°C) .
- Distillation : For large-scale batches, short-path distillation under reduced pressure (0.1–1 mmHg) minimizes thermal degradation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques include:
- NMR spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl, δ 3.5–4.0 ppm for azetidine protons) and ¹³C NMR (δ 80–85 ppm for carbamate carbonyl) .
- Mass spectrometry : ESI-MS (m/z 338.44 [M+H]⁺) confirms molecular weight .
- HPLC purity analysis : Retention time consistency (e.g., 8.2 min on C18 column) .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
Kinetic studies reveal:
- Rate dependence : Second-order kinetics under basic conditions, with a transition state stabilized by hydrogen bonding to the azetidine nitrogen .
- Steric effects : The tert-butyl group slows reactions at the carbamate carbonyl due to steric hindrance (krel = 0.3 vs. methyl analogs) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict activation energies of 15–20 kcal/mol for SN2 pathways .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability studies show:
- Acidic conditions (pH < 3) : Rapid hydrolysis of the carbamate group (t₁/₂ = 2–4 hr) via protonation of the carbonyl oxygen .
- Neutral/basic conditions (pH 7–9) : Stable for >48 hr, with degradation primarily due to oxidation of the azetidine ring .
- Buffered solutions : Phosphate buffer (pH 7.4) at 4°C preserves >90% integrity for 72 hr .
Q. What strategies are used to study the biological interactions of this compound with enzyme targets?
Methodologies include:
- Surface plasmon resonance (SPR) : Immobilize enzymes on sensor chips to measure binding affinity (KD = 10–100 µM) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .
- Covalent docking simulations : Identify reactive sites on proteins (e.g., cysteine residues) for covalent modification .
Q. How can this compound be functionalized for photolabeling applications?
Advanced modifications include:
- Diazirine incorporation : React with 2-hydroxyethyl diazirine under Mitsunobu conditions to generate photoactivatable probes .
- Biotin tagging : Introduce biotin-PEG linkers via carbamate cleavage and re-amination .
- Click chemistry : Azide-alkyne cycloaddition (CuAAC) with propargyl derivatives for biomolecule conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.